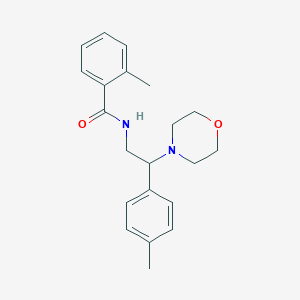

2-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

Description

2-Methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a benzamide derivative featuring a 2-methylbenzoyl group linked to a 2-(p-tolyl)ethylamine scaffold substituted with a morpholine ring. This compound combines aromatic, amide, and tertiary amine functionalities, making it structurally versatile for applications in medicinal chemistry and materials science.

For instance, similar compounds have been investigated as protease inhibitors (e.g., SARS-CoV-2 PLpro inhibitors) and antiarrhythmic agents .

Properties

IUPAC Name |

2-methyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-16-7-9-18(10-8-16)20(23-11-13-25-14-12-23)15-22-21(24)19-6-4-3-5-17(19)2/h3-10,20H,11-15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTAXXHPJCZTMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2C)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common synthetic route includes the following steps:

Benzamide Formation: : The initial step involves the formation of benzamide from benzoic acid through amidation.

Morpholino Group Addition: : The morpholino group is introduced using morpholine and a suitable coupling reagent.

p-Tolyl Group Addition: : The p-tolyl group is added through a reaction with p-tolylamine or a related derivative.

Final Modifications:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: : Reduction reactions can be used to convert certain functional groups to their reduced forms.

Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a complex organic compound with potential applications in chemistry, biology, medicine, and industry. It features a benzamide core with a morpholino group and a p-tolyl moiety, making it a candidate for scientific research.

Scientific Research Applications

Chemistry

this compound can serve as a building block for synthesizing more complex molecules, making it a valuable intermediate in organic synthesis due to its unique structure.

Biology

This compound has shown potential as a bioactive molecule with various biological activities and can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. One study comparatively evaluated the affinity of morpholino compounds to Fer kinase, showing promising results for tumor cell cultures .

Medicine

The compound has been investigated for potential therapeutic properties, with applications in developing new drugs for treating diseases such as cancer, inflammation, and infectious diseases.

- Anticancer Properties : Studies indicate that this compound may have anticancer effects by inhibiting tumor cell growth, with in vitro assays showing cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Inflammation assays have indicated reduced levels of pro-inflammatory cytokines in treated cells.

- Antiviral Activity : Some studies suggest that derivatives of benzamide compounds can exhibit antiviral properties, although specific data on this compound's antiviral efficacy remains limited.

Industry

This compound can be used in developing new materials, pharmaceuticals, and agrochemicals. Its unique chemical properties make it suitable for various applications, including as a catalyst or a precursor for other chemical reactions.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Oxidation reactions can introduce oxygen-containing functional groups, with common oxidizing agents including potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

- Reduction : Reduction reactions can convert certain functional groups to their reduced forms, using reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

- Substitution : Substitution reactions can replace specific atoms or groups within the molecule, employing various nucleophiles and electrophiles depending on the desired substitution.

The compound's mechanism involves interactions with specific molecular targets and pathways. It may bind to certain receptors or enzymes, leading to biological responses, with the exact mechanism depending on the specific application and the biological system. The compound features a benzamide structure with a morpholino group and a p-tolyl moiety, contributing to its chemical reactivity and biological properties. It exhibits characteristics typical of amide derivatives, including potential for enzyme inhibition and receptor interactions.

The primary biological activity of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways:

- Target Enzymes : The compound has been shown to inhibit the activity of certain enzymes critical for cellular respiration, potentially leading to cell death through disruption of metabolic pathways. For instance, it may interact with the menaquinol cytochrome c oxidoreductase complex, affecting electron transport in mitochondria.

- Receptor Binding : It may bind to various receptors, leading to altered cellular responses. This binding can initiate downstream signaling cascades that affect cell proliferation and survival.

Mechanism of Action

The mechanism by which 2-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Features of Benzamide Derivatives

Key Observations :

- The morpholino group in the target compound and 4-chloro-N-(2-(4-morpholinyl)ethyl)benzamide enhances water solubility compared to purely aromatic scaffolds (e.g., Rip-B, Rip-D) .

- Substituent positioning : The 2-methyl group in the target compound and GRL0617 introduces steric effects that influence binding to enzymatic pockets, as seen in SARS-CoV-2 PLpro inhibition .

Physicochemical Properties

Table 2: Physicochemical and Crystallographic Data

Key Observations :

- Melting Points : Rip-B and Rip-D exhibit higher melting points (90–96°C) compared to unsubstituted benzamides, likely due to enhanced intermolecular hydrogen bonding from hydroxyl/methoxy groups .

- Crystallography : The dihedral angle between benzoyl and aniline rings in 2-methyl-N-(4-methylphenyl)benzamide (81.44°) suggests reduced planarity compared to analogs with smaller substituents, affecting packing efficiency .

Key Observations :

- Antiviral Activity : GRL0617 and related benzamides demonstrate potent inhibition of viral proteases, highlighting the role of the 2-methyl group and aromatic amines in target binding .

- Toxicity: N-oxide derivatives (e.g., 4-methoxy-N-(2-morpholinoethyl)benzamide N-oxide) exhibit reduced toxicity and improved solubility compared to tertiary amines .

Biological Activity

2-methyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with a morpholino group and a p-tolyl moiety, which contributes to its unique chemical reactivity and biological properties. Its molecular formula is , and it exhibits characteristics typical of amide derivatives, including potential for enzyme inhibition and receptor interactions.

The primary biological activity of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways.

- Target Enzymes : The compound has been shown to inhibit the activity of certain enzymes critical for cellular respiration, potentially leading to cell death through disruption of metabolic pathways. For instance, it may interact with the menaquinol cytochrome c oxidoreductase complex, affecting electron transport in mitochondria.

- Receptor Binding : It may bind to various receptors, leading to altered cellular responses. This binding can initiate downstream signaling cascades that affect cell proliferation and survival.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies indicate that this compound may have anticancer effects by inhibiting tumor cell growth. In vitro assays have shown cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Inflammation assays have indicated reduced levels of pro-inflammatory cytokines in treated cells.

- Antiviral Activity : Some studies suggest that derivatives of benzamide compounds can exhibit antiviral properties, although specific data on this compound's antiviral efficacy remains limited .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for drug development:

- Cytotoxicity Assays : In one study, derivatives similar to this compound were evaluated for cytotoxicity against breast cancer cells. Results indicated significant growth inhibition at micromolar concentrations .

- Enzyme Inhibition Studies : Another research effort focused on the inhibition of specific enzymes associated with cancer metabolism. The findings suggested that modifications to the morpholino group could enhance inhibitory potency.

- Molecular Docking Studies : Computational studies using molecular docking simulations have predicted strong binding affinities between this compound and various biological targets, supporting its potential as a lead compound for further development .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.